Thalidomide-O-acetamido-PEG5-C2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-acetamido-PEG5-C2-acid is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG5-C2-acid involves several steps:
Thalidomide Derivatization: Thalidomide is first modified to introduce functional groups that can be further reacted.
PEG Linker Attachment: A PEG linker is attached to the modified thalidomide through a series of coupling reactions.
Acetamido Group Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to produce the intermediate compounds.
Purification: The intermediates are purified using techniques such as chromatography.
Final Coupling: The final coupling reactions are performed to obtain the desired product, followed by purification and quality control.
化学反应分析
Types of Reactions
Thalidomide-O-acetamido-PEG5-C2-acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Coupling Reactions: The PEG linker attachment involves coupling reactions with activated esters or amides.
Common Reagents and Conditions
Reagents: Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products
The major products formed from these reactions are the intermediate compounds leading to the final this compound .
科学研究应用
Thalidomide-O-acetamido-PEG5-C2-acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein function and regulation.
Medicine: Investigated for potential therapeutic applications in cancer and other diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
作用机制
Thalidomide-O-acetamido-PEG5-C2-acid exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The PEG linker enhances the solubility and stability of the compound, allowing for efficient protein targeting .
相似化合物的比较
Similar Compounds
Thalidomide-PEG5-COOH: Another thalidomide-based compound with a PEG linker used in PROTAC technology.
Thalidomide-O-amido-PEG-C2-NH2: A similar compound with an amido group instead of an acetamido group.
Uniqueness
Thalidomide-O-acetamido-PEG5-C2-acid is unique due to its specific combination of functional groups and linker length, which provides optimal properties for targeted protein degradation. Its acetamido group offers distinct reactivity compared to other similar compounds .
属性
分子式 |
C28H37N3O13 |
---|---|
分子量 |
623.6 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H37N3O13/c32-22-5-4-20(26(36)30-22)31-27(37)19-2-1-3-21(25(19)28(31)38)44-18-23(33)29-7-9-40-11-13-42-15-17-43-16-14-41-12-10-39-8-6-24(34)35/h1-3,20H,4-18H2,(H,29,33)(H,34,35)(H,30,32,36) |
InChI 键 |
OLQQVNTWNYGGJR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。